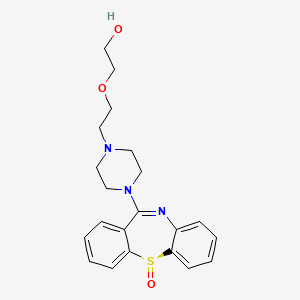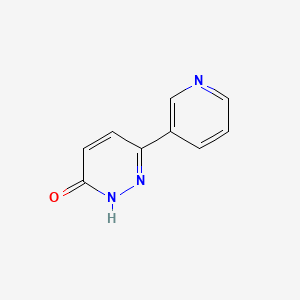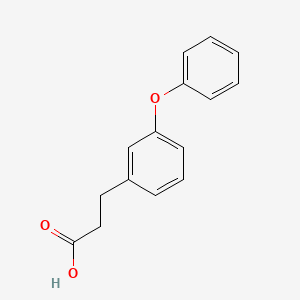
3-(3-Phenoxyphenyl)propionic acid
Übersicht
Beschreibung
3-(3-Phenoxyphenyl)propionic acid is a chemical compound used in scientific research. It is an intermediate in the preparation of various synthetic organic products .
Synthesis Analysis
The synthesis of 3-(3-Phenoxyphenyl)propionic acid derivatives has been studied . For instance, 2-cyanoprop-2-yl 3-phenoxybenzoate was synthesized via the reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N as an HCl acceptor .Molecular Structure Analysis
The molecular formula of 3-(3-Phenoxyphenyl)propionic acid is C9H10O3 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
3-(3-Phenoxyphenyl)propionic acid undergoes various chemical reactions. For example, aromatic nitriles reacted with alcohols and HCl under Pinner conditions to form imidate hydrochlorides .Physical And Chemical Properties Analysis
3-(3-Phenoxyphenyl)propionic acid is a viscous oil with a boiling point of 168-171°C at 0.11 pressure. It has a pKa value of 7.3 .Wissenschaftliche Forschungsanwendungen
1. Application in Osteoblastic Cell Senescence and Bone Accretion
- Summary of Application: 3-(3-Hydroxyphenyl) Propionic Acid (PPA) has been found to suppress osteoblastic cell senescence, which promotes bone accretion in mice . This compound is a metabolite derived from polyphenolic compounds found in fruits and vegetables .
- Methods of Application: PPA was administered to 1-month-old female C57BL6/J mice for 30 days at four different doses (0.1, 0.5, 1, and 5 mg/kg/day; daily i.p.) .
- Results or Outcomes: The study found that PPA treatment resulted in significantly higher bone volume and trabecular thickness, increased osteoblastic cell number, but decreased osteoclastic cell number in PPA treated groups compared to controls . PPA treatment also reduced senescence signaling as evaluated by senescence-associated β-galactosidase activity, PPARγ, p53, and p21 expression in bone .
2. Application in Pharmacological Activity
- Summary of Application: 3-Phenoxybenzoic acid derivatives, particularly 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .
- Methods of Application: The 2-cyanoprop-2-yl 3-phenoxybenzoate was synthesized via reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et 2 O in the presence of Et 3 N as an HCl acceptor .
- Results or Outcomes: The study found that several compounds, in particular 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .
3. Application in Non-Steroidal Anti-Inflammatory and Analgesic Drugs
- Summary of Application: Derivatives of 2-(3-Phenoxyphenyl)propionic acid are widely used as non-steroidal anti-inflammatory and analgesic drugs .
- Methods of Application: Four new derivatives of 2-(3-Phenoxyphenyl)propionic acid were synthesized .
- Results or Outcomes: The study did not provide specific results or outcomes for these new derivatives .
4. Application in Coenzyme B12 Synthesis
- Summary of Application: 3-Phenoxybenzoic acid derivatives are used in the synthesis of coenzyme B12 .
- Methods of Application: The study did not provide specific methods of application or experimental procedures .
- Results or Outcomes: The study did not provide specific results or outcomes for this application .
5. Application in the Synthesis of Grass Herbicides
- Summary of Application: Phenoxy-phenoxypropionic acid derivatives, which include “3-(3-Phenoxyphenyl)propionic acid”, were found to be a new class of grass herbicides . The selective activity of these compounds against monocotyledonous species is a surprising fact, as this group of substances may be regarded as a mere phenoxy homologous series of the predominantly broad-leaf herbicidal phenoxy fatty acids .
- Methods of Application: The study did not provide specific methods of application or experimental procedures .
- Results or Outcomes: The study did not provide specific results or outcomes for this application .
6. Application in the Pharmaceutical Industry
- Summary of Application: Propanoic acid, which includes “3-(3-Phenoxyphenyl)propionic acid”, serves as an important building block in the production of several drugs and medications . Its antibacterial properties make it a valuable addition to topical ointments and creams for skin infections .
- Methods of Application: The study did not provide specific methods of application or experimental procedures .
- Results or Outcomes: The study did not provide specific results or outcomes for this application .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-phenoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)10-9-12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCICYOINVFAOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenoxyphenyl)propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



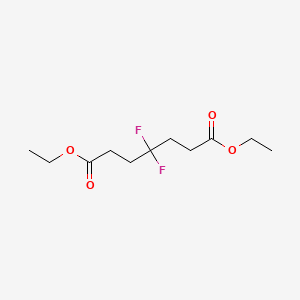
![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)


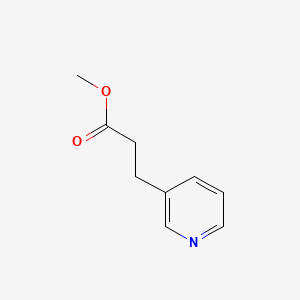
![5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B1313093.png)
![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)
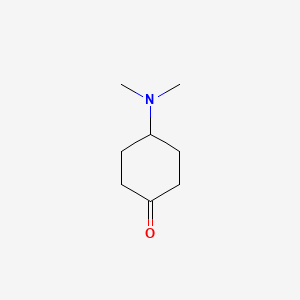

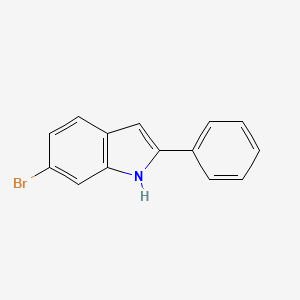

![Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester](/img/structure/B1313103.png)
